molecular formula C13H10BrN3O3 B6080186 2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

Cat. No.: B6080186
M. Wt: 336.14 g/mol
InChI Key: SGGKKXJJFIZGNF-OVCLIPMQSA-N
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Description

2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is an organic compound that features a bromine atom, a nitrophenyl group, and a hydrazinylidene group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is unique due to the presence of both a nitrophenyl group and a hydrazinylidene group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c14-12-7-9(1-6-13(12)18)8-15-16-10-2-4-11(5-3-10)17(19)20/h1-8,16,18H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKKXJJFIZGNF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=C(C=C2)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=C(C=C2)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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